(13E)-15-methyl-13-(phenylmethylidene)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2,4,6-triene-5,14-diol
Description
The compound “(13E)-15-methyl-13-(phenylmethylidene)tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-2,4,6-triene-5,14-diol” is a complex polycyclic molecule featuring a tetracyclic core fused with a phenylmethylidene substituent and two hydroxyl groups. Its structure is closely related to steroidal derivatives, as evidenced by synonyms such as 3,17a-Dihydroxyestra-1,3,5(10)-triene . The tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca framework incorporates conjugated double bonds (2,4,6-triene), a methyl group at position 15, and hydroxyl groups at positions 5 and 12.
Properties
IUPAC Name |
(16E)-16-benzylidene-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O2/c1-25-12-11-21-20-10-8-19(26)14-17(20)7-9-22(21)23(25)15-18(24(25)27)13-16-5-3-2-4-6-16/h2-6,8,10,13-14,21-24,26-27H,7,9,11-12,15H2,1H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIDDLUDNFHGDG-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(=CC4=CC=CC=C4)C2O)CCC5=C3C=CC(=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC3C(C1C/C(=C\C4=CC=CC=C4)/C2O)CCC5=C3C=CC(=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of tetracyclic compounds and possesses multiple functional groups that may contribute to its biological activities. Its structure can be described as follows:
- IUPAC Name : (13E)-15-methyl-13-(phenylmethylidene)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2,4,6-triene-5,14-diol
- Molecular Formula : C_{22}H_{26}O_3
- Molecular Weight : Approximately 342.44 g/mol
Antioxidant Activity
Research indicates that compounds with similar tetracyclic structures exhibit significant antioxidant properties. For instance, studies have shown that such compounds can scavenge free radicals and reduce oxidative stress in various biological systems . The presence of hydroxyl groups in the structure of this compound is likely to enhance its antioxidant activity.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have demonstrated that similar tetracyclic compounds can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Specific case studies have reported significant reductions in tumor growth when treated with related compounds.
Case Study: In vitro Evaluation
In a study evaluating the cytotoxic effects of related tetracyclic compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that these compounds induced apoptosis at concentrations ranging from 10 to 50 µM over 48 hours. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also noteworthy. Similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX in various models of inflammation . This suggests that this compound may mitigate inflammatory responses effectively.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Compound A : 14-Hydroxy-11-[(E)-4-methoxybenzylidene]-8-(4-methoxyphenyl)-5-thia-3,13-diazaheptacyclo[...]dodecane-2,6-dione
- Key Differences :
- Contains a heptacyclic framework (vs. tetracyclic in the target).
- Incorporates sulfur (5-thia) and nitrogen (3,13-diaza) heteroatoms.
- Methoxybenzylidene and methoxyphenyl substituents enhance lipophilicity compared to the target’s phenylmethylidene.
- Crystallographic Insights: Forms dimeric structures via C–H···O/N hydrogen bonds and intramolecular O–H···N interactions .
Compound B : Triaza-tetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione
- Key Differences :
- Replaces hydroxyl groups with dione (ketone) functionalities.
- Contains nitrogen atoms (triaza) within the ring system.
- Functional Implications :
- Dione groups may reduce solubility in polar solvents compared to the target’s diol groups.
Compound C : 14-Methoxy-2,16-dioxapentacyclo-3(8),10,12,14-tetraene-7,20-dione
- Key Differences :
- Pentacyclic framework with ether (dioxa) linkages.
- Methoxy and dione groups dominate, lacking hydroxyl or aromatic substituents.
Functional Group and Substituent Analysis
Impact of Substituents :
- Methoxy Groups (Compound A/C) : Increase lipophilicity, favoring membrane permeability but reducing polar interactions.
- Heteroatoms (Compound A/B) : Sulfur and nitrogen may confer redox activity or coordination sites for metal ions.
Crystallographic and Stability Insights
- Target Compound : Likely adopts a chair-like conformation in piperidine-like substructures (common in steroidal systems) . The phenylmethylidene group may participate in C–H···π or π-π interactions, as seen in Compound A’s methoxybenzylidene .
- Compound A : Stabilized by dimeric hydrogen bonds (C–H···O/N) and intramolecular O–H···N bonds, suggesting higher crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
